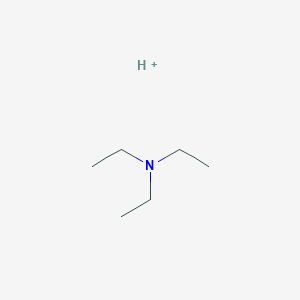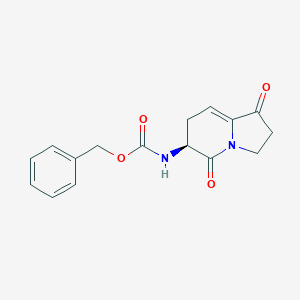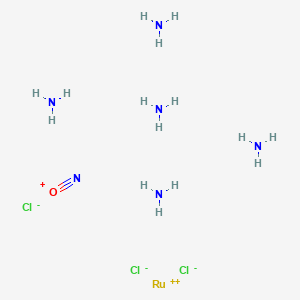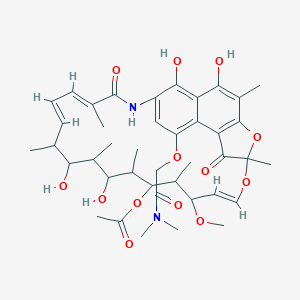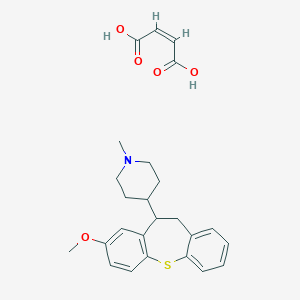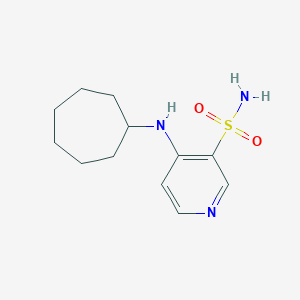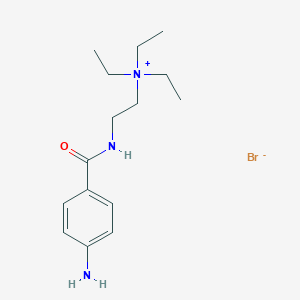
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene, commonly known as menthol, is a cyclic monoterpene alcohol that is widely used in various industries. Menthol is a white crystalline substance with a minty odor and taste. It is naturally found in the leaves of peppermint, eucalyptus, and other plants. Menthol has been used for centuries in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, menthol has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
1,8a-Dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene and related compounds exhibit interesting photophysical properties. For instance, the photophysical behavior of similar probes like acrylodan and prodan in various solvents has been extensively studied. These probes are used to investigate biological systems, with their emission properties indicating specific and general solvent effects (Moreno Cerezo et al., 2001).
Volatile Constituents in Natural Products
Research into the volatile constituents of longan arillus, epicarpium, and seeds identified compounds structurally related to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene. Such studies provide valuable insights into the composition of natural products (Chen et al., 2010).
Synthesis and Properties
The synthesis and properties of compounds similar to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene, like PRODAN derivatives, have been described. These compounds exhibit solvatochromism and are used in the study of various photophysical phenomena (Abelt et al., 2011).
Antibacterial Properties
Compounds with a similar structure, such as lacinilene C 7-methyl ether, have been isolated from plants and are of interest due to their antibacterial properties. This highlights the potential biomedical applications of structurally related compounds (Uzbekov et al., 2013).
Enzymatic Transformations
Enzymatic reactions involving sesquiterpenes structurally similar to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene have been studied. For example, the transformation of (+)-valencene to (+)-nootkatone using mushroom enzymes demonstrates the potential for biotechnological applications (Krügener et al., 2010).
Fluorescence Microscopy
Compounds like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), which share structural features with 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene, are used in fluorescence microscopy due to their solvent polarity and viscosity sensitive fluorescence (Jacobson et al., 1996).
Natural Product Isolation
The isolation of new sesquiterpenes similar in structure to 1,8a-dimethyl-7-propan-2-yl-octahydro-1H-naphthalene from plants like Teucrium mascatense showcases the ongoing discovery of naturally occurring compounds with potential applications (Ali et al., 2015).
Eigenschaften
| 15404-63-4 | |
Molekularformel |
C5H11Cl3Si |
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H28/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
AJWBFJHTFGRNDG-UHFFFAOYSA-N |
SMILES |
CC1CCCC2C1(CC(CC2)C(C)C)C |
Kanonische SMILES |
CC1CCCC2C1(CC(CC2)C(C)C)C |
Synonyme |
[1R,4aβ,(+)]-Decahydro-1α,8aα-dimethyl-7β-(1-methylethyl)naphthalene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)
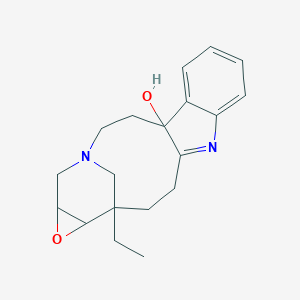
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)



